molecular formula C27H30N4O3 B13546388 N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide

N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide

Cat. No.: B13546388
M. Wt: 458.6 g/mol
InChI Key: FXSQRAGHNSGTJZ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethylamino, methoxy, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide typically involves multiple steps, including:

    Formation of the Dimethylamino Group: This step may involve the reaction of a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Pyridinyl Group: This step may involve the use of coupling agents such as EDCI or DCC to link the pyridinyl group to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide
  • N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide

Uniqueness

N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[4-(dimethylamino)-3-methylphenyl]-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide

InChI

InChI=1S/C27H30N4O3/c1-7-25(32)31(21-10-13-24(30(4)5)19(3)15-21)26(20-9-8-14-28-17-20)27(33)29-23-12-11-22(34-6)16-18(23)2/h7-17,26H,1H2,2-6H3,(H,29,33)

InChI Key

FXSQRAGHNSGTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C(C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)C)C(=O)C=C)N(C)C

Origin of Product

United States

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